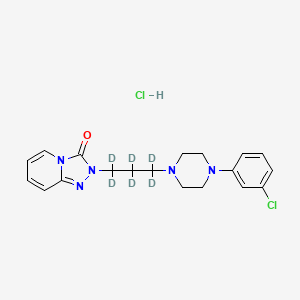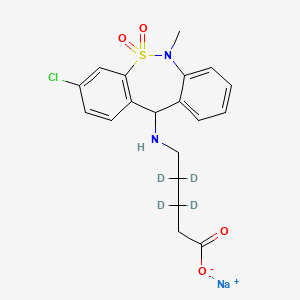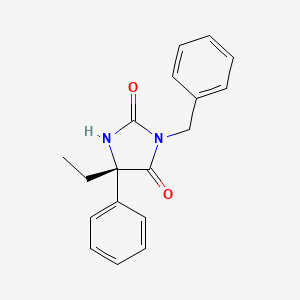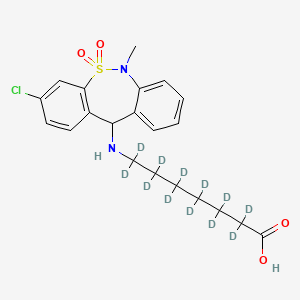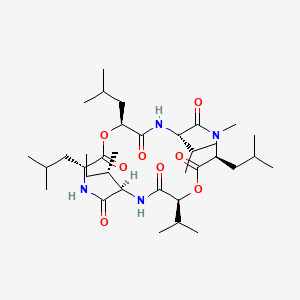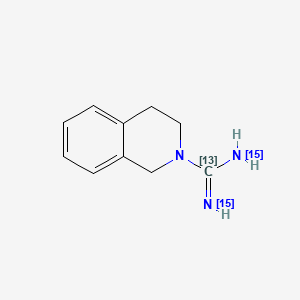
Debrisoquin-13C,15N2 Hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Debrisoquin-13C,15N2 Hemisulfate is a stable isotope-labeled compound used primarily in scientific research. It is an isotope-labeled version of Debrisoquin, an antihypertensive drug similar to guanethidine. The compound is characterized by the presence of carbon-13 and nitrogen-15 isotopes, which make it particularly useful in various analytical and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Debrisoquin-13C,15N2 Hemisulfate involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule. The synthetic route typically starts with the preparation of isotope-labeled precursors, followed by their incorporation into the Debrisoquin structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using isotope-labeled starting materials, followed by purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control measures to confirm its isotopic composition and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Debrisoquin-13C,15N2 Hemisulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
Applications De Recherche Scientifique
Debrisoquin-13C,15N2 Hemisulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Debrisoquin and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and transformations of Debrisoquin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Debrisoquin.
Mécanisme D'action
Debrisoquin-13C,15N2 Hemisulfate exerts its effects by inhibiting or interfering with the release and distribution of norepinephrine at the sympathetic neuroeffector junction. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings, thereby reducing sympathetic nervous system activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Debrisoquine: The unlabelled version of Debrisoquin-13C,15N2 Hemisulfate, used for similar applications but without the isotopic labeling.
Guanethidine: Another antihypertensive drug with similar effects but different chemical structure and mechanism of action.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes makes it particularly valuable in studies involving mass spectrometry and NMR spectroscopy, providing detailed insights into the compound’s behavior and transformations .
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)/i10+1,11+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGJSVJDAJRLW-OVOUXGLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)[13C](=[15NH])[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

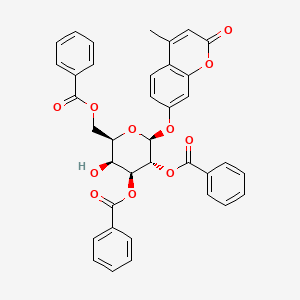
![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
